Ethyl 2-(methylamino)acetate
Overview
Description
Ethyl 2-(methylamino)acetate is an organic compound with the molecular formula C5H11NO2 It is a derivative of glycine, where the amino group is methylated and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester hydrochloride with methylamine. The reaction typically occurs in an aqueous or alcoholic medium, under reflux conditions, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:
Preparation of Glycine Ethyl Ester Hydrochloride: Glycine is reacted with ethanol in the presence of hydrochloric acid.
Methylation: The glycine ethyl ester hydrochloride is then reacted with methylamine under controlled temperature and pressure conditions.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products:
Substitution Reactions: Depending on the reagent, products may include N-alkyl or N-acyl derivatives.
Oxidation: Oxidation can yield products like N-methylglycine or other oxidized derivatives.
Reduction: Reduction typically produces the corresponding alcohol.
Hydrolysis: Hydrolysis results in the formation of N-methylglycine and ethanol.
Scientific Research Applications
Ethyl 2-(methylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential use in drug development, especially in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)acetate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its ester group allows it to participate in esterification and transesterification reactions, while the methylamino group can engage in nucleophilic substitution and other reactions.
Molecular Targets and Pathways:
Enzymes: It may interact with enzymes such as transaminases and esterases.
Receptors: Potential interactions with specific receptors in biological systems are under investigation.
Pathways: The compound can be involved in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Ethyl 2-(methylamino)acetate can be compared with other similar compounds, such as:
Glycine Ethyl Ester: Lacks the methyl group on the amino nitrogen.
N-Methylglycine (Sarcosine): Lacks the ester group.
Ethyl Glycinate: Similar structure but without the methyl group on the amino nitrogen.
Properties
IUPAC Name |
ethyl 2-(methylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSUULMJNNXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157299 | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-60-7 | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13200-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13200-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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